molecular formula C12H22BrNO2 B6198603 tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate CAS No. 2703774-43-8

tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate

Cat. No.: B6198603
CAS No.: 2703774-43-8
M. Wt: 292.2
InChI Key:
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Description

tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate: is a chemical compound with the molecular formula C12H22BrNO2. It is a derivative of carbamate, featuring a tert-butyl group, a bromoethyl group, and a cyclobutyl group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(2-bromoethyl)cyclobutylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclobutyl and bromoethyl moieties.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Oxidized products may include ketones or carboxylic acids.

    Reduction: Reduced products may include alcohols or amines.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology and Medicine

In biology and medicine, this compound can be used in the synthesis of bioactive molecules, including potential pharmaceuticals. Its ability to undergo various chemical transformations allows for the creation of compounds with diverse biological activities.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate involves its interaction with molecular targets through its reactive functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the carbamate group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2-bromoethyl)carbamate: Similar in structure but lacks the cyclobutyl group.

    tert-Butyl carbamate: Lacks both the bromoethyl and cyclobutyl groups.

    N-Boc-2-bromoethylamine: Contains a bromoethyl group but lacks the cyclobutyl group.

Uniqueness

tert-Butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate is unique due to the presence of both the bromoethyl and cyclobutyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate involves the reaction of tert-butyl carbamate with 1-(2-bromoethyl)cyclobutane-1-carboxylic acid, followed by reduction of the resulting intermediate with lithium aluminum hydride.", "Starting Materials": [ "tert-butyl carbamate", "1-(2-bromoethyl)cyclobutane-1-carboxylic acid", "lithium aluminum hydride" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in dry dichloromethane.", "Step 2: Add 1-(2-bromoethyl)cyclobutane-1-carboxylic acid to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the solvent under reduced pressure and purify the resulting intermediate by column chromatography.", "Step 4: Dissolve the purified intermediate in dry ether and add lithium aluminum hydride slowly with stirring.", "Step 5: Stir the reaction mixture at room temperature for several hours and then quench the reaction with water.", "Step 6: Extract the organic layer with dichloromethane and dry over anhydrous sodium sulfate.", "Step 7: Remove the solvent under reduced pressure and purify the product by column chromatography." ] }

CAS No.

2703774-43-8

Molecular Formula

C12H22BrNO2

Molecular Weight

292.2

Purity

95

Origin of Product

United States

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